molecular formula C23H25N3O8 B11180933 Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate

Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate

Cat. No.: B11180933
M. Wt: 471.5 g/mol
InChI Key: YZGLZXPSIRQWAB-UHFFFAOYSA-N
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Description

Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidinyl ring, a benzoate ester, and a trimethoxybenzoyl hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate typically involves multiple steps:

    Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Hydrazine Moiety: The hydrazine group is introduced by reacting the pyrrolidinyl intermediate with hydrazine hydrate under controlled conditions.

    Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is attached via an acylation reaction using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazine moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.

    Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trimethoxybenzoyl hydrazine moiety may play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate can be compared with similar compounds such as:

    Ethyl 4-{2,5-dioxo-3-[2-(3,4-dimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate: This compound has a similar structure but lacks one methoxy group, which may affect its reactivity and interactions.

    Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxyphenyl)hydrazino]-1-pyrrolidinyl}benzoate: This compound has a phenyl group instead of a benzoyl group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N3O8

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 4-[2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazinyl]pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C23H25N3O8/c1-5-34-23(30)13-6-8-15(9-7-13)26-19(27)12-16(22(26)29)24-25-21(28)14-10-17(31-2)20(33-4)18(11-14)32-3/h6-11,16,24H,5,12H2,1-4H3,(H,25,28)

InChI Key

YZGLZXPSIRQWAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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